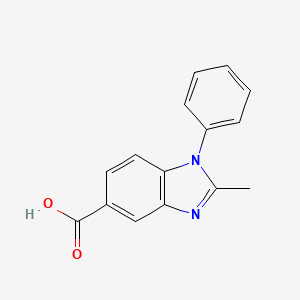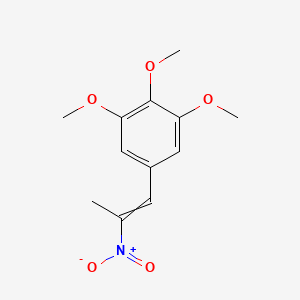
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 66727-64-8. Its molecular weight is 187.24 . It is used in the field of chemistry as a precursor for the synthesis of various biologically active structures .
Synthesis Analysis
1H-Indole-3-carboxaldehyde and its derivatives, which include “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde”, are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The InChI Code for “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” is 1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .
Physical And Chemical Properties Analysis
The compound “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” has a molecular weight of 187.24 . It is typically stored at refrigerated temperatures .
Scientific Research Applications
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, including 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . These compounds play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
Synthesis of Active Molecules
1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of various biologically active structures . These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Pharmaceutical Applications
The indole nucleus, a part of 1H-Indole-3-carbaldehyde and its derivatives, has exhibited many important biological activities . These include antioxidant , antibiotic , anti-inflammatory , antimicrobial , anticancer , antihyperglycemic , protein kinase inhibitors , and anti-HIV activities.
Synthesis of Heterocyclic Derivatives
1H-Indole-3-carbaldehyde and its derivatives are significant precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
Aldose Reductase Inhibitors
Some products derived from 1H-Indole-3-carbaldehyde and its derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors .
Anti-HIV Applications
Novel indolyl derivatives, which can be synthesized from 1H-Indole-3-carbaldehyde and its derivatives, have been reported to have potential anti-HIV-1 activity .
Mechanism of Action
While the specific mechanism of action for “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” is not explicitly stated in the available resources, it’s worth noting that 1H-Indole-3-carboxaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Future Directions
The compound “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” and its derivatives have significant potential in the field of medicinal and pharmaceutical chemistry . They are efficient chemical precursors for generating biologically active structures, offering access to complex molecules . This suggests a promising future direction in the exploration and development of new pharmaceutical compounds.
properties
IUPAC Name |
1-ethyl-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZNBOCUQMXJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359288 |
Source


|
| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
66727-64-8 |
Source


|
| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)
![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)
![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)
![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)

